molecular formula C14H15N5O B11848487 6H-Purin-6-one, 1,9-dihydro-2-((3-ethyl-4-methylphenyl)amino)- CAS No. 104715-65-3

6H-Purin-6-one, 1,9-dihydro-2-((3-ethyl-4-methylphenyl)amino)-

Cat. No.: B11848487
CAS No.: 104715-65-3
M. Wt: 269.30 g/mol
InChI Key: JUIJZZPKQVQVDL-UHFFFAOYSA-N
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Description

2-((3-Ethyl-4-methylphenyl)amino)-1H-purin-6(9H)-one is a complex organic compound with a unique structure that combines a purine base with an aromatic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Ethyl-4-methylphenyl)amino)-1H-purin-6(9H)-one typically involves the reaction of 3-ethyl-4-methylaniline with a purine derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography, is also common to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

2-((3-Ethyl-4-methylphenyl)amino)-1H-purin-6(9H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, halogens.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-((3-Ethyl-4-methylphenyl)amino)-1H-purin-6(9H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 2-((3-Ethyl-4-methylphenyl)amino)-1H-purin-6(9H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-Ethyl-4-methylphenyl)amino)-1H-purin-6(9H)-one is unique due to its combination of a purine base with an aromatic amine, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

104715-65-3

Molecular Formula

C14H15N5O

Molecular Weight

269.30 g/mol

IUPAC Name

2-(3-ethyl-4-methylanilino)-1,7-dihydropurin-6-one

InChI

InChI=1S/C14H15N5O/c1-3-9-6-10(5-4-8(9)2)17-14-18-12-11(13(20)19-14)15-7-16-12/h4-7H,3H2,1-2H3,(H3,15,16,17,18,19,20)

InChI Key

JUIJZZPKQVQVDL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)NC2=NC3=C(C(=O)N2)NC=N3)C

Origin of Product

United States

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